

fundamental reactivity of ortho-formylphenylboronic acids

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Compound of Interest

Compound Name: (2-Formyl-3-methoxyphenyl)boronic acid

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An In-depth Technical Guide to the Fundamental Reactivity of ortho-Formylphenylboronic Acids

Introduction

ortho-Formylphenylboronic acid (o-FPBA) and its derivatives are bifunctional organic compounds characterized by the presence of a formyl (-CHO) group and a boronic acid [$\text{B}(\text{OH})_2$] group at adjacent positions on a benzene ring. This unique ortho arrangement imparts a distinct and versatile reactivity profile, making them invaluable building blocks in modern organic synthesis, medicinal chemistry, and materials science. The proximity of the Lewis acidic boronic acid and the electrophilic aldehyde enables a range of transformations, including classical cross-coupling and condensation reactions, as well as unique tandem and catalytic processes that are not readily accessible with other isomers.

This technical guide provides a comprehensive overview of the core reactivity of o-formylphenylboronic acids, targeting researchers, scientists, and drug development professionals. It details their synthesis, fundamental reactions, and applications, presenting quantitative data in structured tables, providing detailed experimental protocols, and illustrating key mechanisms and workflows through diagrams.

Synthesis of ortho-Formylphenylboronic Acids

The synthesis of o-formylphenylboronic acids typically begins with a corresponding ortho-substituted halogenated benzaldehyde. The aldehyde functionality must often be protected as

an acetal to prevent it from reacting with the organometallic intermediates formed during the introduction of the boronic acid group. Key strategies include lithium-halogen exchange followed by borylation or the formation of a Grignard reagent.

Table 1: Selected Synthetic Routes to Formylphenylboronic Acids

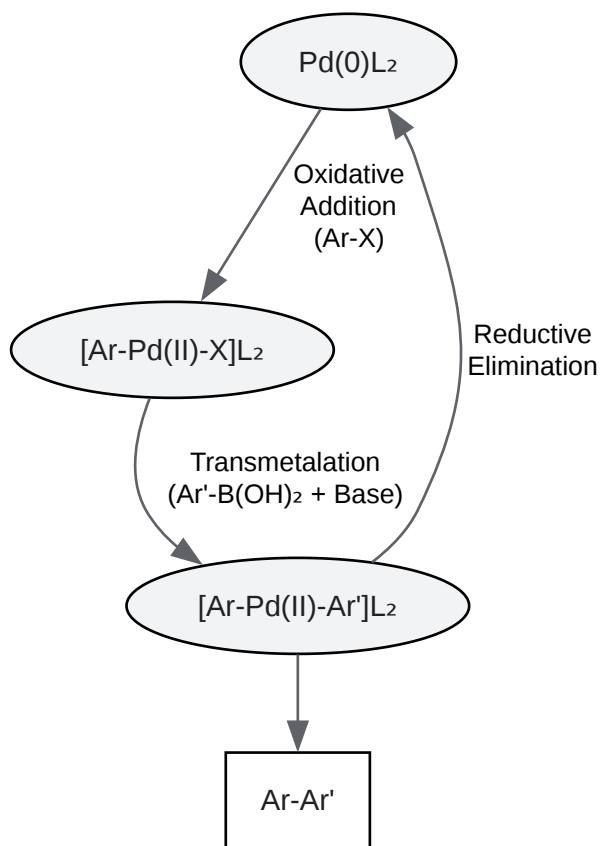
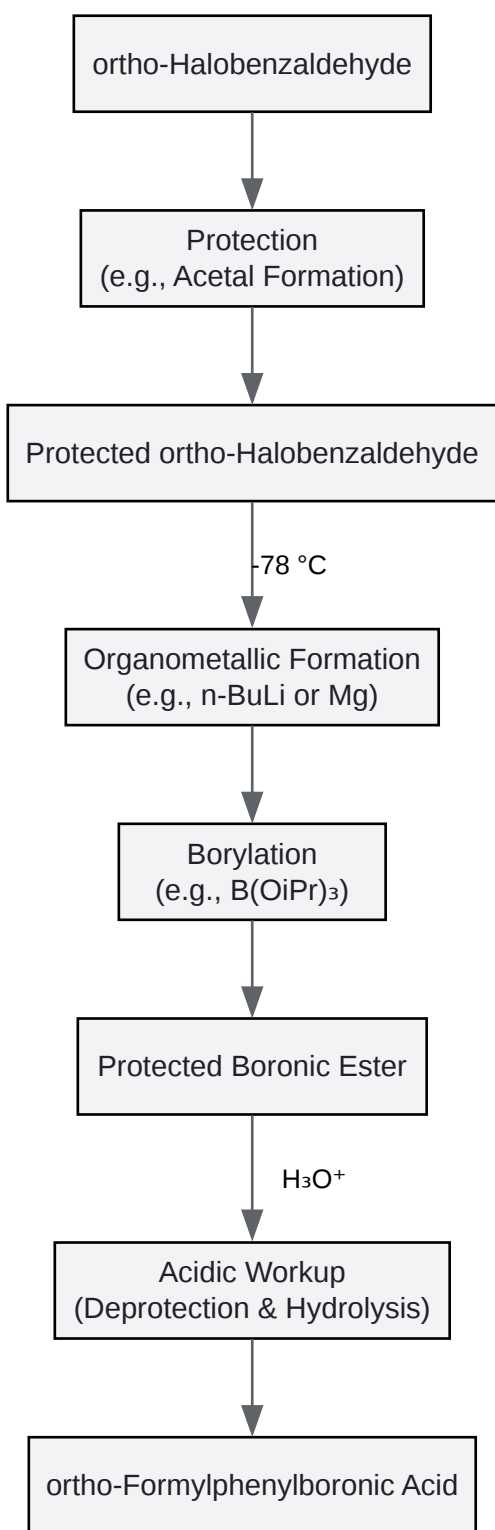
Starting Material	Key Reagents	Reaction Type	Yield (%)	Purity (%)	Reference
p-Bromobenzaldehyde diethyl acetal	Mg, THF, Tri-n-butyl borate	Grignard Reaction	70%	Not specified	[1]
Protected Bromoaromatic	n-BuLi, Triisopropyl borate (-78°C)	Lithium-Halogen Exchange	99% (crude)	Not specified	[2] [3]
3-Chlorobenzaldehyde N,N'-dimethylethylenediaminal	Lithium, THF (-50°C), Trimethyl borate	Lithium-Halogen Exchange	83%	Not specified	[1]
Phenyl lithium & N-[2-(Dimethylamino)ethyl]-N-methylformamide	n-BuLi, Isolating Agent	Directed Metalation/Tandem	Not specified	Identified	[4]

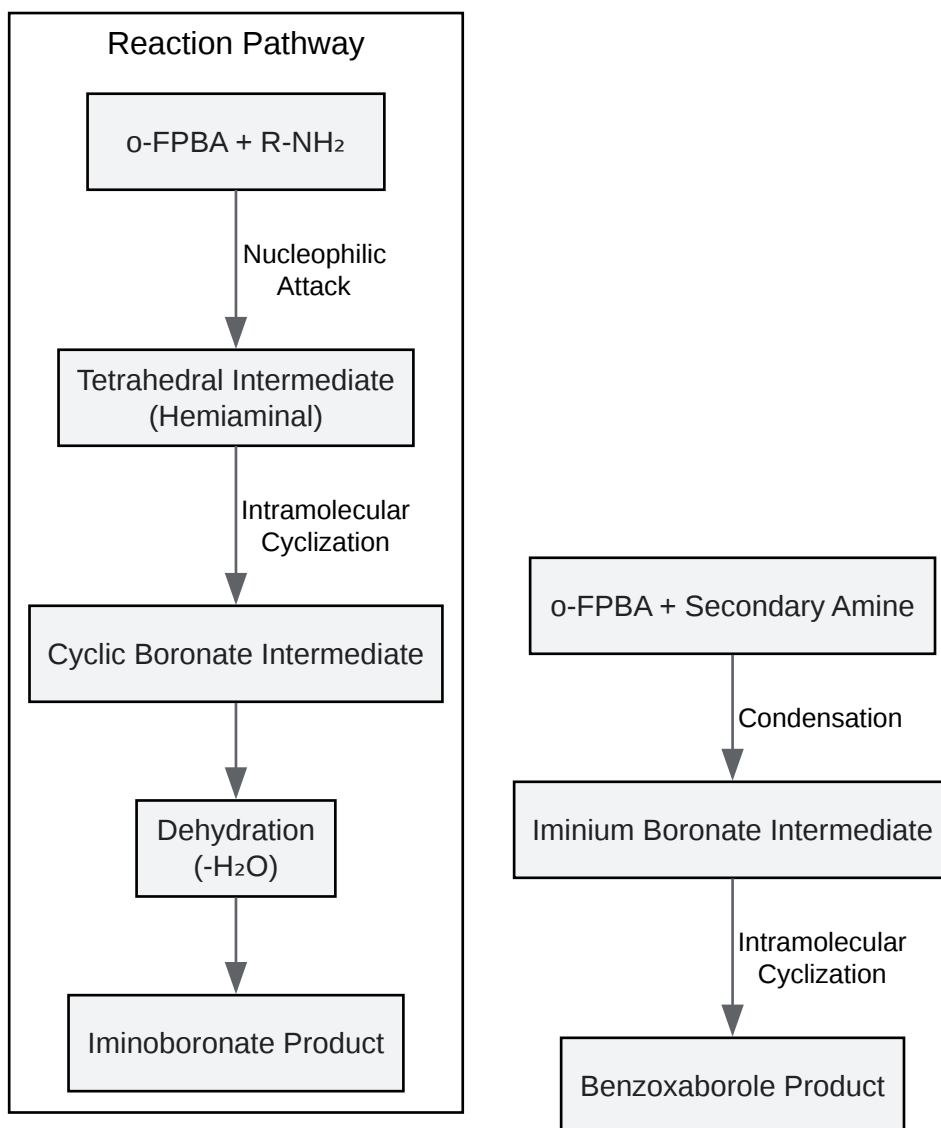
Experimental Protocol: Synthesis via Lithium-Halogen Exchange

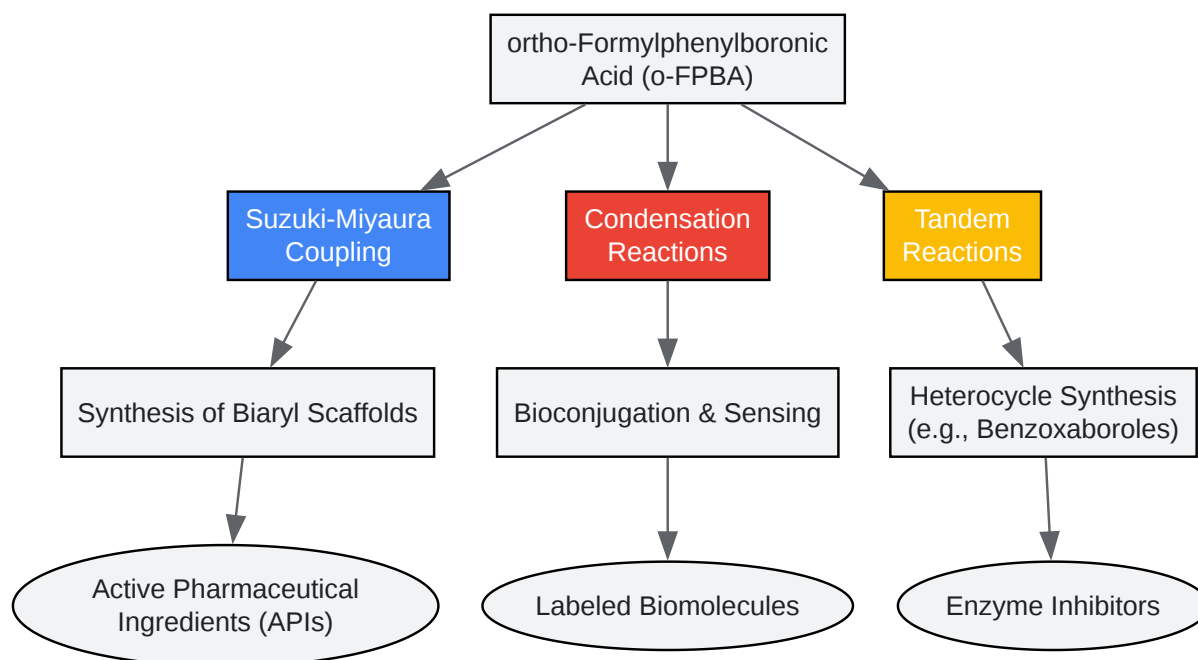
This protocol is adapted from procedures involving the reaction of a protected haloaromatic with butyllithium.[\[2\]](#)[\[3\]](#)

- **Protection:** The starting material, 2-bromobenzaldehyde, is first protected. The aldehyde (1.0 eq) is dissolved in a mixture of ethanol and diethoxymethoxyethane. The reaction is stirred, and the solvent is removed under reduced pressure to yield the acetal-protected 1-bromo-2-(diethoxymethyl)benzene.
- **Lithiation and Borylation:** The protected bromobenzaldehyde (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78°C under an inert argon atmosphere.
- **n-Butyllithium** (1.1 eq) is added dropwise, and the mixture is stirred for 30-60 minutes at -78°C .
- **Triisopropyl borate** (1.2 eq) is then added dropwise, and the reaction is allowed to slowly warm to room temperature and stirred overnight.
- **Deprotection and Isolation:** The reaction is quenched by the addition of aqueous acid (e.g., 2 N HCl) and stirred vigorously for several hours to hydrolyze both the boronic ester and the acetal.
- The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
- The crude product is purified by recrystallization or column chromatography to yield pure ortho-formylphenylboronic acid.

Visualization: General Synthetic Workflow







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